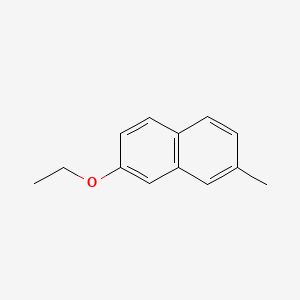

2-Ethoxy-7-methylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

1134-45-8 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.254 |

IUPAC Name |

2-ethoxy-7-methylnaphthalene |

InChI |

InChI=1S/C13H14O/c1-3-14-13-7-6-11-5-4-10(2)8-12(11)9-13/h4-9H,3H2,1-2H3 |

InChI Key |

KSQURRKEYQVXHW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=CC(=C2)C)C=C1 |

Synonyms |

Naphthalene, 2-ethoxy-7-methyl- (7CI,8CI,9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 7 Methylnaphthalene

Precursor Identification and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.org This process involves breaking key bonds and converting functional groups to identify plausible precursors.

For 2-Ethoxy-7-methylnaphthalene, the most logical primary disconnection is the ether linkage (a C-O bond), which is a common transform in retrosynthesis. youtube.com This leads to two key synthons: a 7-methyl-2-naphthoxide nucleophile and an ethyl electrophile. The corresponding synthetic equivalents are 7-methyl-2-naphthol and an ethylating agent, such as ethyl iodide or ethyl tosylate.

A secondary disconnection focuses on the formation of the 7-methyl-2-naphthol intermediate. This can be envisioned as arising from simpler aromatic precursors through established naphthalene (B1677914) synthesis strategies. One potential route involves the functionalization of a pre-existing naphthalene core, while another involves constructing the bicyclic system from monocyclic precursors. This analysis identifies key starting materials for the forward synthesis.

Table 1: Retrosynthetic Analysis and Key Precursors

| Target Molecule | Primary Disconnection (Transform) | Precursors (Synthetic Equivalents) |

| This compound | C(aryl)-O Ether Cleavage | 7-Methyl-2-naphthol and Ethyl Iodide/Ethyl Tosylate |

| 7-Methyl-2-naphthol | Naphthalene Ring Formation | Substituted benzenes and/or aliphatic chains |

| 7-Methyl-2-naphthol | Naphthalene Functionalization | 2-Naphthol (B1666908) or Methylnaphthalene |

Classical Synthetic Approaches and Methodological Challenges

Classical methods for synthesizing complex aromatic architectures like this compound often rely on well-established, multi-step reaction sequences.

The final step in the classical synthesis of this compound is typically an etherification reaction. The Williamson ether synthesis, developed in 1850, is a cornerstone of this approach. byjus.commasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the deprotonation of a phenol (B47542) (7-methyl-2-naphthol) to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an ethylating agent. byjus.commasterorganicchemistry.comlibretexts.org

A primary challenge in naphthalene chemistry is controlling the position of incoming substituents, a concept known as regioselectivity. researchgate.net Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on naphthalene are notoriously difficult to control. researchgate.net Substitution can occur at either the kinetically favored C1 (α) position or the thermodynamically favored C2 (β) position. reddit.comrsc.org

The final isomer ratio in Friedel-Crafts reactions is highly dependent on factors like the solvent, temperature, and catalyst used. rsc.org For example, the acylation of naphthalene can yield different ratios of α- and β-isomers depending on the reaction conditions. stackexchange.comrsc.org When a substituent is already present, it directs incoming groups, but often a mixture of products is still obtained, necessitating difficult purification steps. Achieving the specific 2,7-disubstitution pattern required for 7-methyl-2-naphthol through classical electrophilic substitution on either 2-naphthol or 7-methylnaphthalene is challenging due to the directing effects of the hydroxyl and methyl groups, which would likely lead to a mixture of isomers.

Multi-step Synthesis Strategies for Complex Naphthalene Architectures

Modern Synthetic Advancements and Green Chemistry Principles

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles have been applied to the synthesis of naphthalene derivatives, offering significant advantages over classical routes.

Modern catalytic methods provide powerful alternatives for both the etherification step and the construction of the naphthalene core.

The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed cross-coupling reaction that forms aryl ethers from aryl halides. wikipedia.orgorganic-chemistry.org This method is an important alternative to the Williamson synthesis, particularly for less reactive substrates. acs.orgnih.gov Modern iterations of the Ullmann reaction utilize soluble copper catalysts with specific ligands, allowing the reactions to proceed at lower temperatures and with greater efficiency than the harsh conditions required historically. wikipedia.orgarkat-usa.org

Furthermore, direct C-H functionalization has emerged as a powerful tool for building molecular complexity. nih.gov Ruthenium- and palladium-catalyzed reactions, for example, can be used to form C-C or C-heteroatom bonds directly onto an aromatic ring, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.orgbeilstein-journals.org Such strategies could potentially be employed to introduce the methyl or ethoxy groups onto a naphthalene precursor with high regioselectivity, guided by a directing group. researchgate.net

Table 2: Comparison of Etherification Methodologies

| Method | Description | Typical Conditions | Advantages | Challenges |

| Williamson Ether Synthesis | S\textsubscript{N}2 reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com | Strong base (e.g., NaH, NaOH), polar solvent, 50-100 °C. byjus.com | Versatile, well-established. | Requires strong base, potential for elimination side reactions. masterorganicchemistry.com |

| Ullmann Condensation | Copper-catalyzed reaction of a phenol with an aryl halide. organic-chemistry.org | Cu catalyst, ligand, base (e.g., K₂CO₃), often high temperatures. wikipedia.orgarkat-usa.org | Good for hindered substrates, avoids strong bases. acs.org | Traditionally harsh conditions, ligand/catalyst cost. wikipedia.org |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The enhanced heat and mass transfer in microreactors allows for better control over reaction parameters, often leading to higher yields and purities. beilstein-journals.org

This technology is well-suited for the synthesis of naphthalene derivatives. rsc.orgbeilstein-archives.orgresearchgate.net For instance, the etherification of 7-methyl-2-naphthol could be performed in a continuous flow setup, potentially using a packed-bed reactor containing a solid-supported base or catalyst. nih.gov This approach allows for rapid reaction optimization and safer handling of reactive intermediates. rsc.org Multi-step syntheses can also be "telescoped" in flow, where the output of one reactor is fed directly into the next, streamlining the production process and minimizing purification steps. mdpi.comresearchgate.net

Application of Sustainable Reagents and Solvents in Naphthalene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of naphthalene derivatives to minimize environmental impact. This involves the use of sustainable reagents and solvents that are less hazardous and more efficient.

One sustainable approach involves the use of zeolites as catalysts in Friedel-Crafts reactions. researchgate.net Zeolites are microporous aluminosilicate (B74896) minerals that can be used as shape-selective catalysts, often replacing more hazardous and corrosive acid catalysts like aluminum chloride. researchgate.net Their use can lead to higher selectivity and easier product separation. researchgate.net Another green approach is the use of water as a solvent in certain reactions, such as the hydrothermal condensation of monoamines with bisanhydrides to form naphthalene bisimides. rsc.org This method avoids the need for organic solvents, catalysts, or an excess of amines. rsc.org

Ionic liquids and deep eutectic solvents (DESs) are also gaining attention as green solvent alternatives. researchgate.net These solvents exhibit low vapor pressure, high thermal stability, and can often be recycled, reducing waste. researchgate.net For instance, certain ionic liquids have been shown to be effective media for various organic transformations. researchgate.net Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another class of green solvents that can be used in naphthalene synthesis. researchgate.net

The development of solvent-free reaction conditions is another key aspect of sustainable synthesis. innovareacademics.in For example, microwave-assisted organic synthesis can accelerate reaction rates and often be performed without a solvent, leading to a significant reduction in waste. innovareacademics.in

Recent research has also focused on photocatalytic methods, which utilize visible light to drive chemical reactions, often under mild conditions. This can reduce the energy consumption associated with traditional heating methods.

The following table summarizes some sustainable reagents and solvents used in naphthalene synthesis:

| Reagent/Solvent | Application in Naphthalene Synthesis | Sustainability Benefits |

| Zeolites | Catalyst in Friedel-Crafts alkylation and acylation reactions. researchgate.net | Reusable, non-corrosive, high selectivity. researchgate.net |

| Water | Solvent for hydrothermal synthesis of naphthalene bisimides. rsc.org | Non-toxic, abundant, environmentally benign. rsc.org |

| Ionic Liquids | Solvents for various organic reactions. researchgate.net | Low vapor pressure, recyclable, high thermal stability. researchgate.net |

| Deep Eutectic Solvents (DESs) | Alternative green solvents. researchgate.net | Low toxicity, biodegradable, easy to prepare. researchgate.net |

| Supercritical CO₂ | Green solvent for extractions and reactions. researchgate.net | Non-toxic, non-flammable, easily removable. |

| Microwave Irradiation | Energy source for solvent-free reactions. innovareacademics.in | Reduced reaction times, energy efficient, minimal waste. innovareacademics.in |

| Photocatalysts | Enable light-driven chemical transformations. | Mild reaction conditions, reduced energy consumption. |

Yield Optimization and Scalability Studies for this compound Production

Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its practical application in industrial settings. Research in this area focuses on refining reaction conditions and developing efficient processes for large-scale production.

Yield optimization often involves a systematic study of various reaction parameters, including temperature, reaction time, catalyst loading, and reactant concentrations. For instance, in a Suzuki coupling reaction to form a naphthalene core, the choice of palladium catalyst, ligand, base, and solvent can significantly impact the yield. rsc.org Similarly, in Friedel-Crafts reactions, controlling the temperature and the molar ratio of reactants and catalyst is essential to maximize the desired product and minimize side reactions.

A study on the synthesis of 2-methylnaphthalene (B46627) through the isomerization of 1-methylnaphthalene (B46632) demonstrated the importance of catalyst selection. Using a specific Y zeolite catalyst at temperatures between 350 and 600 °C was found to be efficient. google.com The oxidation of 2-methylnaphthalene to produce menadione (B1676200) (a related naphthoquinone) has been extensively studied, with various oxidants and catalysts evaluated to maximize the yield. beilstein-journals.org For example, using hydrogen peroxide with a palladium-polystyrene sulfonic acid resin catalyst significantly improved the yield compared to the uncatalyzed reaction. beilstein-journals.org

The scalability of a synthetic route is another critical consideration. Laboratory-scale procedures often need to be adapted for larger-scale industrial production. This can involve transitioning from batch processing to continuous flow chemistry. Continuous flow reactors offer several advantages for scalability, including improved heat and mass transfer, enhanced safety, and better process control, which can lead to higher and more consistent yields.

The table below presents a hypothetical example of a study on yield optimization for a key step in a potential synthesis of this compound, illustrating the effect of different catalysts and temperatures.

Hypothetical Yield Optimization Data for an Ethoxy-Naphthalene Synthesis Step

| Entry | Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 80 | Toluene | 12 | 75 |

| 2 | Pd(dppf)Cl₂ | 80 | Toluene | 12 | 82 |

| 3 | Pd(dppf)Cl₂ | 100 | Toluene | 8 | 88 |

| 4 | Pd(OAc)₂ / SPhos | 100 | Dioxane | 8 | 91 |

This table is for illustrative purposes and does not represent actual experimental data for the direct synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 7 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Ethoxy-7-methylnaphthalene reveals distinct signals for each unique proton environment in the molecule. The aromatic region of the spectrum shows a complex pattern of signals corresponding to the protons on the naphthalene (B1677914) ring. The protons of the ethoxy group and the methyl group appear in the aliphatic region of the spectrum.

A detailed analysis of a ¹H NMR spectrum in CDCl₃ allows for the following assignments: The aromatic protons appear as a multiplet in the range of δ 7.60-7.69 ppm and as a doublet of doublets at δ 7.40 ppm and δ 7.08 ppm, with additional signals at δ 7.54 ppm and δ 7.13 ppm. The ethoxy group protons are observed as a triplet at δ 3.71 ppm (for the -OCH₂- group) and a corresponding triplet for the terminal methyl group. The methyl group attached to the naphthalene ring resonates as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.69 – 7.60 | m | 2H | Aromatic H |

| 7.54 | d, J = 1.8 Hz | 1H | Aromatic H |

| 7.40 | dd, J = 8.8, 2.1 Hz | 1H | Aromatic H |

| 7.13 | d, J = 2.3 Hz | 1H | Aromatic H |

| 7.08 | dd, J = 8.6, 2.2 Hz | 2H | Aromatic H |

| 3.71 | t, J = 6.0 Hz | 2H | -OCH₂CH₃ |

| 2.15 – 2.04 | m | 2H | -OCH₂CH₃ |

Note: The table is constructed based on general principles and available data for similar structures. Specific coupling constants (J values) are crucial for definitive assignments.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of unique carbon atoms. For this compound, with a molecular formula of C₁₃H₁₄O, thirteen distinct carbon signals are expected, assuming no coincidental overlap.

The aromatic carbons typically resonate in the region of δ 110-160 ppm. The carbon atom attached to the ethoxy group (C-2) is expected to be significantly deshielded. The quaternary carbons of the naphthalene ring will also appear in this region. The aliphatic carbons of the ethoxy group and the methyl group will have chemical shifts in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (from DEPT) | Assignment |

| 152.77 | C | C-2 (Aromatic C-O) |

| 144.65 | C | Aromatic C |

| 143.98 | C | Aromatic C |

| 131.70 | C | Aromatic C |

| 129.86 | CH | Aromatic CH |

| 129.32 | CH | Aromatic CH |

| 129.00 | CH | Aromatic CH |

| 127.40 | CH | Aromatic CH |

| 126.41 | CH | Aromatic CH |

| 125.79 | CH | Aromatic CH |

| 118.26 | CH | Aromatic CH |

| 51.06 | CH₂ | -OCH₂CH₃ |

| 22.75 | CH₃ | Naphthalene-CH₃ |

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be necessary to definitively assign the multiplicity (C, CH, CH₂, CH₃) of each carbon signal.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between adjacent aromatic protons and between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm through-space interactions between the ethoxy group protons and the proton at the C-1 or C-3 position of the naphthalene ring, further solidifying the structural assignment.

While specific 2D NMR data for this compound is not widely published, the application of these standard techniques is a routine part of structural elucidation for novel or complex organic molecules. e-bookshelf.deresearchgate.netiranchembook.ir

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of the parent ion (molecular ion). This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₄O), the calculated exact mass for the protonated molecule [M+H]⁺ is 187.1117. An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula. For instance, a reported HRMS (ESI) calculated value for a similar compound was 260.14338, with the found value being 260.14366, demonstrating the precision of this technique. rsc.org

Fragmentation Pattern Analysis for Structural Insights into this compound

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments is often characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Common fragmentation for ethers involves cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.org Aromatic compounds tend to have a stable molecular ion peak due to the delocalized pi system. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₃H₁₄O]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₂H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 157 | [C₁₁H₉O]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 143 | [C₁₀H₇O]⁺ | Loss of the ethoxy group (•OC₂H₅) |

| 128 | [C₁₀H₈]⁺ | Loss of the ethoxy group and a methyl radical |

| 115 | [C₉H₇]⁺ | Further fragmentation of the naphthalene core |

Note: The relative abundance of these fragments would depend on the ionization technique used (e.g., Electron Ionization - EI).

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the ethoxy and methyl groups on the naphthalene core. miamioh.edu

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Together, they provide a comprehensive fingerprint of a compound's functional groups and skeletal structure.

The IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to specific molecular vibrations. The assignment of these bands allows for the identification and characterization of the key functional groups present in the molecule: the naphthalene ring, the ethoxy group, and the methyl group.

The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C-C stretching vibrations within the aromatic ring give rise to characteristic bands between 1600-1400 cm⁻¹. vscht.cz

The ethoxy group exhibits several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene components of the ethyl group are expected in the 2985-2850 cm⁻¹ range. libretexts.org The C-O stretching vibration of the ether linkage is a key indicator and typically appears in the 1260-1000 cm⁻¹ region. libretexts.org

The methyl group attached to the naphthalene ring also has distinct vibrational modes. The asymmetric and symmetric C-H stretching vibrations occur in the same region as the ethoxy group's C-H stretches. Torsional modes of methyl groups attached to sp² hybridized carbon atoms, such as in a naphthalene ring, are generally found at frequencies below 200 cm⁻¹. researchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. renishaw.com The Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C-C skeletal vibrations of the naphthalene core. The intensity of Raman peaks corresponds to the change in polarizability of a bond during vibration. nih.gov

A detailed analysis of both IR and Raman spectra allows for a complete vibrational assignment, confirming the presence and connectivity of the functional groups in this compound.

Table 1: Characteristic Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2985-2850 | Ethoxy and Methyl Groups |

| C=C Aromatic Ring Stretch | 1600-1400 | Naphthalene Ring |

| C-O-C Ether Stretch | 1260-1000 | Ethoxy Group |

| C-H Bend | 1470-1350 | Ethoxy and Methyl Groups |

| Methyl Torsion | <200 | Methyl Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. azooptics.com For aromatic compounds like this compound, UV-Vis spectra are dictated by transitions of π electrons within the conjugated naphthalene system.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions. scribd.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the naphthalene ring system results in absorption at longer wavelengths compared to simpler aromatic systems.

The presence of substituents on the naphthalene ring, namely the ethoxy and methyl groups, can influence the position and intensity of these absorption bands. The ethoxy group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the interaction of the lone pair of electrons on the oxygen atom with the π system of the naphthalene ring. The methyl group has a weaker, but still noticeable, effect on the spectrum.

The spectrum is typically a graphical representation of absorbance versus wavelength. azooptics.com The key features are the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region |

| π → π | π bonding to π antibonding | Ultraviolet-Visible (200-400 nm) |

| n → π | Non-bonding to π antibonding | Ultraviolet-Visible (often at longer wavelengths than π → π*) |

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, these interactions would likely include van der Waals forces, C-H···π interactions, and potentially weak C-H···O hydrogen bonds. researchgate.net

The naphthalene ring systems of adjacent molecules could engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion. researchgate.net The presence of the ethoxy and methyl groups will influence the packing efficiency and the specific types of intermolecular contacts. For instance, the ethyl group's conformation can affect how molecules fit together. researchgate.net The crystal structure of related compounds often reveals the formation of supramolecular assemblies through these non-covalent interactions. researchgate.net

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For this compound, this would involve determining the torsion angles associated with the ethoxy group, specifically the C(naphthalene)-O-C-C angles. The conformation of the ethyl group (e.g., gauche or anti) would be clearly defined.

The planarity of the naphthalene ring itself would also be assessed. While generally planar, minor deviations can occur due to crystal packing forces or steric interactions between substituents. The orientation of the methyl group relative to the naphthalene plane would also be determined. In similar structures, the conformation in the solid state is often a result of minimizing steric hindrance and maximizing favorable intermolecular interactions. isaac-scientific.comnih.gov

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 7 Methylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties. researchgate.netymerdigital.com DFT calculations for 2-Ethoxy-7-methylnaphthalene can provide fundamental insights into its geometry, electronic properties, and spectroscopic characteristics.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties.

Electronic structure analysis, following geometry optimization, provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include atomic charges and the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in For this compound, the oxygen atom of the ethoxy group is expected to be an electron-rich site, while the aromatic rings will exhibit a more complex electron distribution influenced by the electron-donating ethoxy and methyl groups.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.37 - 1.42 Å |

| C-O (ether) bond length | ~1.36 Å |

| O-C (ethyl) bond length | ~1.43 Å |

| C-H (methyl) bond length | ~1.09 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-O-C (ether) bond angle | ~118° |

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and may vary slightly based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the naphthalene (B1677914) ring system and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of these moieties. The LUMO is expected to be distributed over the aromatic rings. The HOMO-LUMO gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These are representative values and can change depending on the DFT functional and basis set employed in the calculation.

DFT calculations can be used to predict various spectroscopic parameters, which can aid in the experimental identification and characterization of a compound. mdpi.com

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. Comparing theoretical and experimental NMR spectra can help confirm the molecular structure.

Infrared (IR): DFT can calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-C ring vibrations, and C-O ether stretching. These theoretical spectra can be compared with experimental IR spectra to identify functional groups and confirm the structure. mdpi.com

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions due to π-π* transitions within the naphthalene ring system.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-O) | ~155 ppm |

| ¹H NMR | Chemical Shift (O-CH₂) | ~4.1 ppm |

| IR | Vibrational Frequency (C-O stretch) | ~1250 cm⁻¹ |

| UV-Vis | Maximum Absorption (λmax) | ~280 - 330 nm |

Note: These are estimated values and are sensitive to the computational methodology and solvent effects.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. mdpi.comchemrxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape and intermolecular interactions of this compound in different environments. nih.gov

The ethoxy group in this compound is flexible and can rotate around the C-O bond. MD simulations can explore the different conformations (rotamers) of the molecule and determine their relative stabilities. whiterose.ac.uk By simulating the molecule over a period of time, a trajectory of its motion is generated, which can be analyzed to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules around this compound, allowing for the study of solvent effects on its conformation and dynamics. By analyzing the radial distribution functions and interaction energies between the solute and solvent molecules, the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, can be quantified. nih.gov This is particularly important for understanding the solubility and transport properties of the molecule. For instance, simulations in both polar and non-polar solvents would reveal how the ethoxy and methyl groups interact with different solvent environments.

Conformational Landscape Exploration

Quantum Chemical Studies of Reaction Mechanisms Involving this compound

Quantum chemical calculations are indispensable tools for investigating the intricate details of chemical reactions at a molecular level. researchgate.net For a molecule like this compound, these studies can predict potential reaction pathways, characterize fleeting intermediate structures, and quantify the energetics that govern reaction rates.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. mit.edu This transient structure, which exists for mere femtoseconds, represents the "point of no return" along a reaction coordinate. mit.edu Elucidating the geometry of the transition state is a central goal of computational chemistry as it provides fundamental insights into the reaction mechanism. mit.edu

For this compound, various reactions can be envisaged, such as electrophilic aromatic substitution on the naphthalene ring or reactions involving the ethoxy group. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to map out the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.

The determination of a transition state structure involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Once located, vibrational frequency analysis is performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction path.

For instance, in a hypothetical electrophilic substitution reaction, computational models could determine whether the incoming electrophile adds preferentially to different positions on the naphthalene ring and how the existing ethoxy and methyl groups influence this regioselectivity. The calculated reaction pathway would show the energy changes as the electrophile approaches, forms a sigma complex (an intermediate), and then loses a proton to form the final product, with each step connected by a transition state.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is defined as the difference in energy between the reactants and the transition state. wwnorton.com Calculating this barrier is a key output of quantum chemical studies, as it is directly related to the reaction rate constant (k) through the Arrhenius equation. youtube.com

Computational chemists can calculate the activation energy for various potential reactions involving this compound. By comparing the activation energies for competing pathways, one can predict which reaction is kinetically favored. For example, in the atmospheric oxidation of related aromatic compounds like 2-methylnaphthalene (B46627) initiated by hydroxyl (OH) radicals, computational studies have been used to investigate the different initial OH-addition pathways and their subsequent reactions. rsc.org Similar methodologies could be applied to this compound to assess its atmospheric fate.

The accuracy of calculated activation energies depends heavily on the level of theory and basis set used. acs.org High-level methods, while computationally expensive, generally provide predictions that are in good agreement with experimental data. jstar-research.com

Table 1: Hypothetical Activation Energies for Competing Reactions of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Electrophilic Bromination (Position 1) | DFT (B3LYP) | 6-311+G(d,p) | 15.2 |

| Electrophilic Bromination (Position 3) | DFT (B3LYP) | 6-311+G(d,p) | 18.5 |

| Electrophilic Bromination (Position 4) | DFT (B3LYP) | 6-311+G(d,p) | 16.8 |

| Side-chain Oxidation (Methyl Group) | DFT (M06-2X) | cc-pVTZ | 25.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the searched literature.

Transition State Elucidation and Reaction Pathway Determination

Advanced Computational Approaches for Electronic Property Characterization (e.g., QTAIM, NCI, ELF Analysis)

Beyond reaction mechanisms, computational chemistry offers powerful tools to analyze the electronic structure of molecules, providing deep insights into chemical bonding and non-covalent interactions. ehu.eus

The Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interactions (NCI) analysis, and the Electron Localization Function (ELF) are three such methods that provide a detailed picture of electron distribution.

Electron Localization Function (ELF): ELF is a function that maps the probability of finding an electron in the neighborhood of a reference electron. It provides a clear and intuitive picture of chemical bonding, revealing the locations of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would visualize the aromatic pi-system of the naphthalene core, the C-C and C-H sigma bonds, and the lone pair electrons on the oxygen atom of the ethoxy group. Regions of high ELF values indicate a high degree of electron localization. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule into atomic basins. By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

Non-Covalent Interactions (NCI) Analysis: The NCI index is a method used to visualize and characterize weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the electron density and its derivatives. An NCI plot for this compound could reveal subtle intramolecular interactions, for instance, between the ethoxy group and the naphthalene ring, which can influence the molecule's conformation and reactivity.

Reaction Mechanisms and Chemical Transformations of 2 Ethoxy 7 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In substituted naphthalenes, the regioselectivity of EAS is directed by the electronic properties of the existing substituents. researchgate.net For 2-Ethoxy-7-methylnaphthalene, both the ethoxy and methyl groups are activating, meaning they increase the rate of reaction compared to unsubstituted naphthalene by donating electron density to the ring. masterorganicchemistry.com

The ethoxy group, with its oxygen lone pairs, is a strong activating group through resonance, while the methyl group is a weaker activator via hyperconjugation and induction. masterorganicchemistry.com In electrophilic substitution on a monosubstituted naphthalene, an activating substituent generally directs the incoming electrophile to the same ring. chegg.com Given that the ethoxy group at the 2-position and the methyl group at the 7-position are both on the same ring, electrophilic attack is expected to occur on this ring. The directing influence of these groups will favor substitution at the positions ortho and para to them, that are also sterically accessible.

Common electrophilic aromatic substitution reactions include:

The precise location of substitution on the this compound ring will depend on the specific electrophile and reaction conditions, balancing electronic activation and steric hindrance.

Nucleophilic Aromatic Substitution Reactions and Reactivity Profiles

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed, which is the opposite of the substitution pattern in this compound. byjus.combritannica.com The electron-donating nature of the ethoxy and methyl groups makes the naphthalene core less susceptible to attack by nucleophiles.

Therefore, direct nucleophilic aromatic substitution on the unsubstituted positions of the naphthalene ring is generally unfavorable. However, substitution reactions can occur under specific conditions, such as those involving the formation of aryne intermediates or through metal-catalyzed cross-coupling reactions if a suitable leaving group (like a halogen) were present on the ring. nih.gov For instance, palladium-catalyzed cross-coupling reactions are a modern method for introducing various functional groups onto aromatic rings. rsc.org

Oxidation and Reduction Processes of the Naphthalene System

Oxidation: The naphthalene ring system can be oxidized, though this often requires potent oxidizing agents and can lead to ring-opening or the formation of naphthoquinones. researchgate.net The methyl group is also susceptible to oxidation. For example, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid or menadione (B1676200) (2-methyl-1,4-naphthoquinone) using various oxidizing agents like chromium trioxide or sodium dichromate. google.combeilstein-journals.org It is plausible that the methyl group of this compound could be similarly oxidized to a carboxylic acid or other oxygenated functionalities. The ethoxy group is generally stable to oxidation, but harsh conditions could lead to its cleavage.

Reduction: The naphthalene core can be reduced to form tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. researchgate.net Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium is a common method for this transformation. researchgate.net The specific product obtained depends on the catalyst, solvent, and reaction conditions. For substituted naphthalenes, hydrogenation often occurs on the less substituted ring. researchgate.net Therefore, reduction of this compound would likely yield 2-ethoxy-7-methyl-1,2,3,4-tetrahydronaphthalene.

Functional Group Interconversions Involving the Ethoxy and Methyl Substituents

The ethoxy and methyl groups can undergo various transformations, which are key to modifying the properties of the molecule. imperial.ac.ukmit.edusolubilityofthings.comscribd.com

Ethoxy Group:

Methyl Group:

The following table summarizes potential functional group interconversions:

| Starting Group | Reagent(s) | Product Group |

|---|---|---|

| Ethoxy (-OCH2CH3) | HBr or BBr3 | Hydroxyl (-OH) |

| Methyl (-CH3) | KMnO4 or CrO3 | Carboxylic Acid (-COOH) |

| Methyl (-CH3) | SeO2 | Aldehyde (-CHO) |

| Methyl (-CH3) | N-Bromosuccinimide (NBS) | Bromomethyl (-CH2Br) |

Pericyclic Reactions and Rearrangements of Naphthalene Derivatives

Naphthalene and its derivatives are generally unreactive in pericyclic reactions like the Diels-Alder reaction under normal conditions due to their aromatic stability. nih.gov However, these reactions can be facilitated under specific circumstances, such as within the cavity of a self-assembled molecular flask, which can overcome the entropic barrier and control selectivity. nih.gov Research has also explored the cyclization reactions of naphthalene-fused azo-ene-yne compounds. researchgate.net

Rearrangement reactions are also possible for naphthalene derivatives. For instance, the synthesis of certain naphthalenes can involve a 6π-electrocyclization followed by an elimination process. nih.gov

Photochemical and Radiochemical Transformations

The interaction of this compound with light can induce various transformations. Substituted naphthalenes are known to undergo photochemical reactions. cdnsciencepub.com Photoamination of 2-alkoxynaphthalenes with alkylamines can occur upon irradiation in the presence of a sensitizer (B1316253) like m-dicyanobenzene, leading to the formation of amino-dihydronaphthalene derivatives. researchgate.net

Photochemical rearrangements are also documented for naphthalene derivatives. For example, irradiation of certain styrylfurans in a basic medium can lead to the formation of substituted 2-methylnaphthalenes through a sequence of photoisomerization, photocyclization, and elimination. researchgate.net The specific photochemical behavior of this compound would depend on the irradiation wavelength, solvent, and the presence of other reactants or sensitizers. annualreviews.orgacs.org

Radiochemical transformations, induced by high-energy radiation, would likely involve the formation of radical species, leading to a complex mixture of products through processes such as bond cleavage, rearrangement, and polymerization. The study of atmospheric chemistry also involves the reactions of aromatic compounds with radicals generated by radiation. ucr.edu

Derivatization Strategies and Synthetic Applications of 2 Ethoxy 7 Methylnaphthalene

Introduction of Additional Functional Groups on the Naphthalene (B1677914) Scaffold

The reactivity of the 2-Ethoxy-7-methylnaphthalene core is governed by the electronic effects of its substituents. The ethoxy group at the C-2 position and the methyl group at the C-7 position are both electron-donating, activating the naphthalene ring system towards electrophilic aromatic substitution. The ethoxy group is a strong activating group, directing incoming electrophiles primarily to the ortho (C-1) and para (C-4) positions. The methyl group is a weaker activator, directing to its ortho (C-6 and C-8) and para (C-5) positions. The interplay of these directing effects, along with steric considerations, determines the regioselectivity of functionalization reactions.

Electrophilic substitution reactions are a primary means of introducing halogen, nitro, and sulfonic acid functional groups onto the naphthalene ring.

Halogenation: The halogenation of this compound can proceed via two main pathways: electrophilic substitution on the aromatic ring or free-radical halogenation of the benzylic methyl group.

Electrophilic Ring Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst facilitates substitution on the aromatic ring. The primary site of attack is predicted to be the C-1 position, which is ortho to the strongly activating ethoxy group and sterically accessible.

Free-Radical Side-Chain Halogenation: The methyl group can be selectively halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (2,2′-azobis(2-methylpropionitrile)). publish.csiro.au This reaction yields 2-ethoxy-7-(bromomethyl)naphthalene, a valuable intermediate for further functionalization.

Nitration: The nitration of naphthalene derivatives is highly sensitive to reaction conditions and the nature of the substituents. For 2-methoxynaphthalene, a close analogue, nitration has been shown to yield a mixture of 1-, 6-, and 8-nitro isomers. stackexchange.com For this compound, the powerful directing effect of the C-2 ethoxy group makes the C-1 position the most probable site for mononitration. stackexchange.comresearchgate.net The formation of other isomers, such as substitution at the C-6 or C-8 positions (ortho to the methyl group), is also possible. stackexchange.com The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) and reaction conditions can be tuned to influence the regioselectivity. vaia.comyoutube.comepo.org

Sulfonation: The sulfonation of naphthalenes is a reversible reaction where the product distribution is under either kinetic or thermodynamic control. Studies on 2-methylnaphthalene (B46627) show that sulfonation with sulfuric acid forms all seven possible monosulfonic acids. rsc.org At lower temperatures (40–80°C), the reaction is kinetically controlled, favoring substitution at the alpha-positions (1- and 8-). epo.orgrsc.org At higher temperatures (around 160°C), the reaction becomes thermodynamically controlled, leading to the formation of the more stable beta-isomers (6- and 7-). epo.orgrsc.org For this compound, a similar temperature dependence is expected, with the C-1 position being a likely kinetic product and the C-6 sulfonic acid being a probable thermodynamic product.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagent/Conditions | Predicted Major Product(s) | Controlling Factors |

|---|---|---|---|

| Bromination | Br₂ / Lewis Acid | 1-Bromo-2-ethoxy-7-methylnaphthalene | Electronic (strong activation by -OEt at C-2) |

| Bromination | NBS / AIBN | 2-Ethoxy-7-(bromomethyl)naphthalene | Free-radical stability at benzylic position |

| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-2-ethoxy-7-methylnaphthalene | Electronic (strong activation by -OEt at C-2) |

| Sulfonation | H₂SO₄ (low temp.) | This compound-1-sulfonic acid | Kinetic Control |

| Sulfonation | H₂SO₄ (high temp.) | This compound-6-sulfonic acid | Thermodynamic Control |

Friedel-Crafts reactions provide a direct method for introducing alkyl and acyl groups, creating new C-C bonds on the naphthalene scaffold.

Alkylation: The alkylation of naphthalenes can be achieved using alkyl halides with a Lewis acid catalyst like AlCl₃. mdpi.com For this compound, the substitution pattern would be influenced by the combined directing effects of the existing groups and the steric bulk of the incoming alkyl group. Alternative methods, such as using methanol (B129727) over zeolite catalysts, have been employed for the methylation of 2-methylnaphthalene to produce 2,6-dimethylnaphthalene, suggesting that similar solid-acid catalysts could be used for targeted alkylations. researchgate.net

Acylation: Friedel-Crafts acylation, typically using an acyl chloride or anhydride (B1165640) with AlCl₃, is a reliable method for introducing a ketone functionality. Due to the deactivating nature of the resulting acyl group, the reaction generally stops after a single substitution. For 2-ethoxynaphthalene (B165321), acylation with acetyl chloride has been shown to yield the 6-acetyl derivative. This regioselectivity is driven by substitution at the activated para-position of the second ring, which is sterically unhindered. A similar outcome is expected for this compound, leading to the formation of 6-acetyl-2-ethoxy-7-methylnaphthalene. This ketone can then serve as a handle for further synthetic transformations.

Halogenation, Nitration, and Sulfonation Strategies

Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles from this compound

The functionalized derivatives of this compound are valuable precursors for the synthesis of larger, more complex ring systems, including extended PAHs and fused heterocycles. Such structures are of interest in materials science and medicinal chemistry.

For instance, tandem reactions involving functionalized naphthalenes can lead to novel heterocyclic hybrids. An aldehyde or ketone derivative, such as 6-acetyl-2-ethoxy-7-methylnaphthalene, can undergo condensation reactions with various nucleophiles. Reaction with hydrazine (B178648) or substituted hydrazines can yield fused pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) can lead to isoxazole (B147169) formation. Similarly, condensation with active methylene (B1212753) compounds followed by cyclization is a common strategy to build new rings. For example, reaction with malononitrile (B47326) could initiate a sequence leading to fused nicotinonitrile or pyranopyrazole systems. These strategies demonstrate how the initial functionalization of the naphthalene core opens pathways to diverse heterocyclic scaffolds.

Role as a Building Block in Complex Organic Molecule Synthesis

With its modifiable aromatic core and reactive methyl group, this compound serves as a versatile building block for constructing elaborate organic molecules, from advanced polymers to analogues of biologically active compounds.

Naphthalene-based monomers are used to synthesize high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The synthesis of such polymers requires naphthalene dicarboxylic acids as monomers. This compound can be envisioned as a precursor to novel monomers for specialized polymers. For example, oxidation of the methyl group to a carboxylic acid, combined with the introduction of a second carboxyl group via a separate functionalization sequence (e.g., carboxylation of a bromo-derivative), would yield a substituted naphthalene dicarboxylic acid. Polymerization of this monomer could lead to polyesters or polyamides with unique properties, such as altered thermal stability, solubility, or fluorescence, conferred by the ethoxy substituent.

Naphthalene derivatives are core structures in many pharmaceuticals. A well-known example is Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), which is synthesized from 2-methoxynaphthalene. Its isomer, 2-ethoxy-6-methylnaphthalene, is also a known intermediate in the synthesis of related compounds. stackexchange.com By analogy, this compound is a valuable starting material for creating analogues of these and other bioactive molecules.

The key transformation is often the oxidation of the methyl group to an aldehyde or carboxylic acid, which can then participate in further reactions. For example, the oxidation of 2-methylnaphthalene is a key step in the synthesis of Menadione (B1676200) (vitamin K3). epo.org Applying this logic, this compound could be converted to 2-ethoxy-7-naphthaldehyde or 2-ethoxy-7-naphthoic acid. These intermediates can be coupled with other molecules to explore structure-activity relationships, potentially leading to the discovery of new therapeutic agents.

Catalysis and Catalytic Transformations Involving 2 Ethoxy 7 Methylnaphthalene

Homogeneous Catalysis Applications in Naphthalene (B1677914) Derivatization

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution tib-chemicals.comwiley-vch.de. This allows for high catalyst activity and selectivity due to the accessibility of the catalytic sites. In the context of naphthalene derivatization, homogeneous catalysts, often transition metal complexes, are employed for reactions like cross-coupling, hydrogenation, and oxidation rsc.orgresearchgate.net. For instance, palladium-catalyzed reactions are common for functionalizing naphthalene rings . However, no specific studies detailing the use of 2-Ethoxy-7-methylnaphthalene as a substrate, catalyst, or product in homogeneous catalysis for naphthalene derivatization have been identified.

Heterogeneous Catalysis Applications and Surface Interactions

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants wikipedia.orgunipi.it. The reaction occurs at the catalyst's surface, and its efficiency depends on factors like surface area, active site distribution, and the nature of molecule-surface interactions nih.govmdpi.comnih.gov. Solid acid catalysts like zeolites have been used for the isomerization of methylnaphthalenes google.com. While the principles of adsorption, reaction, and desorption are well-understood for various aromatic compounds on catalytic surfaces wikipedia.org, there is no available research that specifically investigates the surface interactions or heterogeneous catalytic transformations of this compound.

Organocatalysis Utilizing the Naphthalene Framework

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions nih.govrsc.orgresearchgate.netmdpi.com. This field has grown as a sustainable alternative to metal-based catalysis. The catalysts often operate through mechanisms involving the formation of iminium or enamine intermediates. While various organic molecules are used as catalysts for a wide range of transformations rsc.org, and the naphthalene framework is present in some complex organic molecules, there are no documented instances of this compound itself being used as an organocatalyst or being synthesized via an organocatalytic route. Research on related compounds, like 2-methylnaphthalene (B46627), has shown limitations in certain organocatalytic reactions nih.gov.

Ligand Design and Metal Complex Formation with this compound

In coordination chemistry, organic molecules called ligands bind to a central metal atom to form a metal complex ias.ac.inmdpi.comnih.gov. The properties and reactivity of the resulting complex are highly dependent on the ligand's structure. Ligands based on naphthalene are known, and their complexes can be used in catalysis and materials science researchgate.netias.ac.in. The design of new ligands is crucial for developing novel catalysts with enhanced activity and selectivity ias.ac.in. A thorough search did not uncover any reports on the design, synthesis, or characterization of metal complexes where this compound functions as a ligand.

Green Catalysis and Atom Economy in the Synthesis and Transformation of Naphthalene Derivatives

Green chemistry focuses on designing chemical processes that are environmentally benign, reducing waste and energy consumption acs.orgethernet.edu.etgranthaalayahpublication.org. A key metric is atom economy, which measures how efficiently atoms from the reactants are incorporated into the final product jocpr.comlibretexts.org. Catalysis is a fundamental pillar of green chemistry, as it allows for reactions with higher efficiency and lower waste generation granthaalayahpublication.org. The synthesis of naphthalene derivatives can be evaluated based on these principles. For example, catalytic routes are generally preferred over stoichiometric ones. Despite the importance of green chemistry, no studies were found that specifically analyze the synthesis or transformation of this compound from a green catalysis or atom economy perspective.

Supramolecular Chemistry and Self Assembly of Naphthalene Based Systems

Non-covalent Interactions and Molecular Recognition Phenomena

The ability of molecules to recognize and bind to one another is foundational to supramolecular chemistry. This recognition is mediated by a variety of non-covalent interactions. For 2-Ethoxy-7-methylnaphthalene, several key interactions are predicted to govern its molecular recognition behavior.

π-π Stacking: The large, electron-rich surface of the naphthalene (B1677914) core is the dominant feature of the molecule. This allows for significant π-π stacking interactions, where the aromatic rings of two or more molecules arrange in a face-to-face or edge-to-face manner. mdpi.com This type of interaction is a primary driving force in the self-assembly of many aromatic compounds. frontiersin.org

Hydrophobic Interactions: The entire molecule, particularly the naphthalene core and the methyl and ethyl components of its substituents, is hydrophobic. In aqueous environments, these hydrophobic moieties would drive the molecule to associate with other non-polar molecules or surfaces to minimize contact with water, a key principle in host-guest chemistry. thno.org

Hydrogen Bonds: While the molecule cannot donate hydrogen bonds, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. This allows this compound to interact with hydrogen bond donors like water or alcohols. nih.gov

C-H···π Interactions: The aromatic C-H bonds of one molecule can interact with the π-electron cloud of a neighboring naphthalene ring, further stabilizing potential supramolecular structures.

The combination of these forces dictates how this compound would recognize and interact with other molecules. For instance, its fluorescent properties, a common feature of aromatic ethers like 2-ethoxynaphthalene (B165321), could potentially be used to probe these molecular interactions. The fluorescence of the closely related 2-ethoxynaphthalene is known to be influenced by interactions with other molecules, which can quench or enhance its emission. chemicalbook.com

Formation of Host-Guest Complexes with this compound

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a cavity, and a smaller "guest" molecule. mdpi.com Given its size and hydrophobicity, this compound is an ideal candidate to act as a guest molecule for various macrocyclic hosts.

Potential hosts could include:

Cyclodextrins: These toroidal-shaped macrocycles made of glucose units have a hydrophobic inner cavity and a hydrophilic exterior. thno.org They are well-known to encapsulate hydrophobic guests like naphthalene derivatives in aqueous solutions, driven primarily by the hydrophobic effect. thno.org

Calixarenes: These are macrocycles with a "cup-like" shape that can be functionalized to create specific binding pockets. thno.org A calixarene (B151959) with a suitably sized hydrophobic cavity could effectively bind this compound.

Supramolecular Cages: Coordination-driven self-assembly can produce large, cage-like structures capable of encapsulating guest molecules. rsc.orgrsc.org The encapsulation of a guest like this compound within such a cage would be dependent on size, shape, and chemical complementarity between the host's interior and the guest.

While specific experimental data on binding affinities and complex structures for this compound are not available, the principles of host-guest chemistry strongly suggest its capability to form stable inclusion complexes.

Table 1: Predicted Host-Guest System Properties

| Host Type | Probable Driving Force(s) | Potential Application |

|---|---|---|

| Cyclodextrins | Hydrophobic effect, Van der Waals forces | Increased aqueous solubility, controlled release |

| Calixarenes | π-π stacking, C-H···π interactions, hydrophobic effect | Molecular sensing, catalysis |

This table is based on theoretical predictions and the known behavior of similar molecular systems.

Self-Assembly Processes and Formation of Ordered Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. rug.nl For this compound, self-assembly would likely be driven by a balance of π-π stacking and hydrophobic interactions.

In solution, particularly in polar solvents, the molecules would tend to aggregate to minimize the exposure of their hydrophobic naphthalene and alkyl parts to the solvent. This aggregation could lead to the formation of various nanostructures. For example, many substituted naphthalene derivatives are known to form structures like nanotubes and sheet-like assemblies. rsc.org The specific morphology of these structures would be influenced by the geometry of the molecule and the precise nature of the intermolecular interactions. The ethoxy and methyl groups, by adding steric bulk and modifying the electronic properties of the naphthalene core, would play a crucial role in directing the final, ordered architecture.

Crystal Engineering and Solid-State Supramolecular Architectures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. scielo.org.mx In the solid state, the packing of this compound would be a result of the interplay between the various non-covalent forces to achieve maximum packing efficiency.

The final crystal structure would be highly dependent on the dominant intermolecular interactions. A structure dominated by π-π stacking might feature parallel columns of naphthalene rings. The presence of the ethoxy and methyl substituents would introduce steric constraints, preventing a simple, perfectly co-facial arrangement and likely leading to an offset or herringbone packing motif, which is common for substituted aromatic hydrocarbons. While no specific crystal structure for this compound is found in the open crystallographic databases, analysis of related structures suggests that C-H···π and C-H···O hydrogen bonds would be critical in defining the three-dimensional architecture. researchgate.netugr.es The social self-sorting of quasi-racemates in other naphthalene-based systems highlights how subtle changes in substituents (e.g., methyl vs. ethyl groups) can lead to remarkably complex and ordered porous crystals. acs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethoxynaphthalene |

| Naphthalene |

| Water |

| Alcohols |

| Cyclodextrins |

Advanced Materials Science Applications of 2 Ethoxy 7 Methylnaphthalene As a Component or Precursor

Polymer Chemistry and Macromolecular Architectures9.2.1. Monomer in Polymer Synthesis and Copolymerization 9.2.2. Building Block for Conjugated Polymers and Networks

Table of Mentioned Compounds

Monomer in Polymer Synthesis and Copolymerization

Chemical Sensors and Chemodosimeters

The development of chemical sensors and chemodosimeters often utilizes aromatic compounds, including various naphthalene (B1677914) derivatives, for their fluorescent or electrochemical properties. These properties can be tailored by the introduction of specific functional groups that interact with target analytes, leading to a detectable signal. For instance, the incorporation of moieties capable of binding metal ions or other species of interest can lead to changes in fluorescence (quenching or enhancement) or colorimetric shifts, forming the basis of a sensor.

However, no specific studies were identified that detail the synthesis or application of 2-Ethoxy-7-methylnaphthalene as a primary component in chemical sensors or chemodosimeters. Research in this area tends to focus on naphthalene derivatives with more complex functional groups designed for specific analyte recognition.

Energy Storage Materials (e.g., as redox-active components)

Redox-active organic materials are a promising class of compounds for energy storage applications, such as in redox flow batteries. nih.gov The ability of these molecules to undergo reversible oxidation and reduction reactions allows for the storage and release of electrical energy. researchgate.net The naphthalene core is a known electroactive moiety and has been incorporated into various redox-active materials. researchgate.net The electrochemical properties of such materials, including their redox potentials and stability, can be tuned by modifying the substituents on the naphthalene ring system.

Despite the potential of naphthalene derivatives in this field, there is no available research that specifically investigates this compound as a redox-active component in energy storage materials. Studies on organic redox-active materials for energy storage tend to explore molecules with specific electron-donating or -withdrawing groups that enhance their electrochemical performance and solubility in battery electrolytes. rsc.org

Advanced Analytical Method Development for Research Purposes

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating mixtures into their individual components. google.com The separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase. google.com For 2-Ethoxy-7-methylnaphthalene, various chromatographic methods can be optimized for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate hydrophobicity.

Method development involves the careful selection of a stationary phase, mobile phase, and detector. A C18 (octadecylsilyl) column is a common choice for the stationary phase, as its nonpolar nature provides effective retention for naphthalene (B1677914) derivatives through hydrophobic interactions. nacalai.comsielc.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient elution of the target compound while separating it from potential impurities. researchgate.net

For research purposes, method validation is critical and includes assessing linearity, precision, accuracy, and the limit of quantification (LOQ). researchgate.netresearchgate.net UV detection is commonly used, with the wavelength set to a maximum absorbance (λmax) of the naphthalene ring system to ensure high sensitivity. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for naphthalene derivatives based on hydrophobicity. researchgate.net |

| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reversed-phase chromatography. sielc.com |

| Gradient | Start at 50% B, increase to 95% B over 20 min | Ensures separation of compounds with varying polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. researchgate.net |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. nacalai.com |

| Detection | UV at 254 nm | The naphthalene aromatic system strongly absorbs UV light at this wavelength. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is the method of choice for separating and analyzing volatile and thermally stable compounds. Since this compound is a volatile derivative, GC offers excellent resolution and sensitivity. The technique separates compounds based on their boiling points and interactions with the stationary phase within a capillary column. hpst.cz

In a typical GC method, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. mdpi.com The column is coated with a stationary phase (e.g., a polysiloxane derivative) that separates compounds based on their relative volatility and polarity. A flame ionization detector (FID) is commonly used for quantifying hydrocarbons due to its high sensitivity and wide linear range. copernicus.org Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for complex mixtures, offering significantly enhanced separation power. mdpi.comcopernicus.org

Table 2: Typical GC Method Parameters for Volatile Naphthalene Derivatives

| Parameter | Condition | Rationale |

| Column | Capillary Column (e.g., Rtx-WAX, 60 m x 0.25 mm ID) | High-resolution separation of volatile organic compounds. mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry analytes through the column. mdpi.com |

| Injection | Split/Splitless Inlet at 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Start at 50°C, ramp to 280°C | Temperature programming allows for the separation of a wide range of volatiles. |

| Detector | Flame Ionization Detector (FID) at 300 °C | Excellent for detecting and quantifying organic analytes. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for the qualitative monitoring of chemical reactions and for identifying the components in a mixture. In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., a substituted naphthol) and the formation of the desired product.

A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing). The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. By comparing the retention factor (Rf) values of the spots to those of the starting materials and a pure standard of the product, the progress of the reaction can be efficiently monitored. rsc.org

Gas Chromatography (GC) for Volatile Naphthalene Derivatives

Spectrophotometric Quantification Methods

Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, is a valuable tool for the quantification of compounds that absorb light in the UV or visible range. The naphthalene ring system inherent in this compound exhibits strong UV absorbance, making this technique highly suitable for its quantification.

When coupled with a chromatographic technique like HPLC, a UV-Vis detector allows for the quantification of the compound as it elutes from the column. researchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. The selection of an appropriate wavelength (λmax), where the compound shows maximum absorbance, is crucial for achieving the highest sensitivity and accuracy. researchgate.net For naphthalene derivatives, detection wavelengths are often set around 254 nm or 280 nm. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy. These methods provide comprehensive qualitative and quantitative information, which is indispensable for advanced research.

GC-MS (Gas Chromatography-Mass Spectrometry): This powerful technique couples a gas chromatograph with a mass spectrometer. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. cabidigitallibrary.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. cabidigitallibrary.orgnih.gov GC-MS is widely used for the analysis of volatile and semi-volatile compounds in complex matrices, such as identifying impurities in synthesized this compound or detecting its presence in environmental samples. epa.govfraunhofer.deflenviro.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS links an HPLC system to a mass spectrometer, making it ideal for the analysis of less volatile, polar, or thermally unstable compounds. researchgate.netlcms.cz For this compound, LC-MS would be particularly useful for analyzing potential metabolites formed in biological systems, which are often more polar than the parent compound. researchgate.net Techniques like electrospray ionization (ESI) are used to generate ions from the eluent before they enter the mass analyzer. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for trace-level detection. researchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR is a highly sophisticated technique that directly couples an LC system with an NMR spectrometer. chromatographytoday.com It provides unparalleled capability for the unambiguous structural elucidation of compounds within a mixture, eliminating the need for tedious isolation of each component. nih.gov After separation on the LC column, the analyte flows through a special NMR flow cell, where its NMR spectrum is acquired. This is particularly advantageous for distinguishing between isomers (structural, conformational, or optical), which may be difficult to differentiate by mass spectrometry alone. chromatographytoday.com For a novel or complex derivative of this compound, LC-NMR would be the definitive tool for confirming its precise chemical structure. researchgate.net